molecular formula C11H9NOS B13997942 5-Phenylthiophene-2-carboxamide CAS No. 62404-14-2

5-Phenylthiophene-2-carboxamide

Cat. No.: B13997942
CAS No.: 62404-14-2
M. Wt: 203.26 g/mol
InChI Key: OYSOOLCZEMWVQN-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a thiophene derivative in the presence of a palladium catalyst . This method allows for the formation of the phenyl-substituted thiophene ring.

Another method involves the condensation reaction of thiophene-2-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction results in the formation of the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the phenyl group, resulting in different reactivity and applications.

    5-Phenylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and uses.

    2-Phenylthiophene:

Uniqueness

5-Phenylthiophene-2-carboxamide is unique due to the presence of both the phenyl group and the carboxamide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Properties

CAS No.

62404-14-2

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)

InChI Key

OYSOOLCZEMWVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N

Origin of Product

United States

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